6-Hydroxy-5-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid
CAS No.: 5859-11-0
Cat. No.: VC18725730
Molecular Formula: C16H12N2O7S2
Molecular Weight: 408.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5859-11-0 |
|---|---|
| Molecular Formula | C16H12N2O7S2 |
| Molecular Weight | 408.4 g/mol |
| IUPAC Name | 6-hydroxy-5-[(4-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid |
| Standard InChI | InChI=1S/C16H12N2O7S2/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22/h1-9,19H,(H,20,21,22)(H,23,24,25) |
| Standard InChI Key | KEYWXKLGZZGHMT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O)S(=O)(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a naphthalene ring system substituted at the 5-position with a (4-sulphophenyl)azo group and at the 2- and 6-positions with sulfonic acid groups. The IUPAC name, 6-hydroxy-5-[(4-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid, reflects this arrangement . Key structural features include:
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Azo linkage: The -N=N- group facilitates π-conjugation, contributing to the compound’s vibrant yellow hue.
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Sulfonic acid groups: Enhance water solubility and enable ionic interactions with substrates.
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Hydroxyl group: Participates in hydrogen bonding and pH-dependent tautomerism.
The canonical SMILES representation, , and InChIKey KEYWXKLGZZGHMT-UHFFFAOYSA-N provide unambiguous identifiers for computational chemistry applications .
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 5859-11-0 | |
| Molecular Formula | ||
| Molecular Weight | 408.4 g/mol | |
| Exact Mass | 408.009 g/mol | |
| Topological Polar Surface Area | 170.45 Ų | |
| LogP (Octanol-Water) | 5.62 |
Synthesis and Manufacturing
Diazotization-Coupling Mechanism
Industrial synthesis follows a two-step pathway:
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Diazotization: 4-Aminobenzenesulfonic acid reacts with nitrous acid () under acidic conditions (0–5°C) to form a diazonium salt.
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Coupling: The diazonium salt undergoes electrophilic substitution with 2-naphthol-6-sulfonic acid in an alkaline medium (pH 8–10), yielding the target azo compound.
Critical process parameters include:
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Temperature control (<10°C) to prevent diazonium salt decomposition.
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Precise pH adjustment to optimize coupling efficiency.
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Use of sulfonic acid derivatives to enhance water solubility and reduce byproducts.
Purification and Yield Optimization
Post-synthesis purification involves:
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Crystallization: From aqueous ethanol to remove unreacted precursors.
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Ion-exchange chromatography: To isolate the disulfonated product from monosulfonated impurities.
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Lyophilization: For solvent-free storage of the final product.
Typical industrial yields range from 75–85%, with purity exceeding 98% as verified by HPLC.
Functional Applications
Food Industry
As Sunset Yellow FCF (E110 in the EU), the compound is a widely approved synthetic food dye. Regulatory limits include:
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FDA: ≤10 ppm in beverages, ≤150 ppm in confectionery.
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EFSA: Acceptable Daily Intake (ADI) of 1 mg/kg body weight/day .
Table 2: Approved Uses in Food Products
| Food Category | Maximum Permitted Level (ppm) | Jurisdiction |
|---|---|---|
| Carbonated Beverages | 50 | FDA, EFSA |
| Bakery Products | 150 | FDA |
| Dairy Desserts | 50 | EFSA |
Textile Dyeing
The sulfonic acid groups confer affinity for cellulose and protein fibers. Key performance metrics:
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Washfastness: 4–5 (ISO 105-C06).
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Lightfastness: 6–7 (ISO 105-B02).
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Optimal dyeing conditions: pH 3–4, 80–90°C.
Biological Staining
In histopathology, the compound’s azo group binds to amyloid proteins, enabling Congo red-like birefringence under polarized light. Concentrations of 0.1–0.5% w/v in phosphate buffer (pH 7.4) are standard for tissue sections.
Toxicological and Regulatory Considerations
Acute Toxicity
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Oral LD50 (Rat): >5,000 mg/kg (OECD 423).
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Dermal Irritation: Non-irritating (OECD 404).
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Ocular Exposure: Causes transient corneal opacity (GHS Category 2B).
Chronic Exposure Risks
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Hyperactivity in Children: Meta-analyses associate synthetic dyes with increased ADHD symptoms (RR 1.32, 95% CI 1.15–1.50) .
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Allergenicity: Cross-reactivity with aspirin-sensitive asthma patients reported in 12% of cases .
Regulatory Status
| Region | Status | Restrictions |
|---|---|---|
| United States | FDA 21 CFR §74.2505 | Certified batch requirement |
| European Union | EFSA Panel on Food Additives | Requires “may have adverse effects on activity and attention in children” warning |
| Japan | Food Sanitation Act (No. 370) | Prohibited in unprocessed meats |
Analytical Characterization Methods
Spectroscopic Techniques
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FT-IR: Peaks at 1,190 cm⁻¹ (S=O asym. stretch), 1,040 cm⁻¹ (S=O sym. stretch), 1,590 cm⁻¹ (N=N stretch).
Chromatographic Methods
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HPLC: C18 column, mobile phase 60:40 acetonitrile:50 mM ammonium acetate, retention time 6.2 min.
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TLC: Rf 0.45 on silica gel GF254 with n-butanol:acetic acid:water (4:1:1) .
Environmental Impact and Degradation
Aerobic Biodegradation
Microbial consortia (e.g., Pseudomonas spp.) cleave the azo bond via azoreductases, producing sulfanilic acid and 6-hydroxy-2-naphthalenesulfonic acid. Half-life in activated sludge: 48–72 hours.
Advanced Oxidation Processes
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